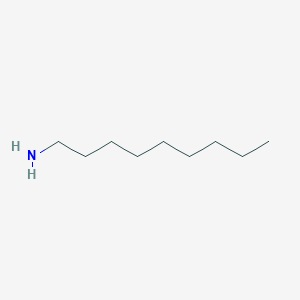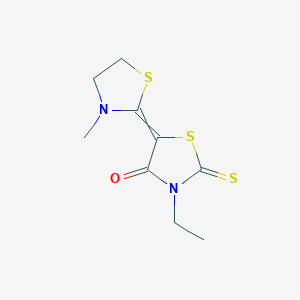
4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- is a chemical compound that belongs to the thiazolidinone family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science.
Mechanism Of Action
The mechanism of action of 4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- is not fully understood. However, several studies have suggested that it may act through multiple pathways, including inhibition of enzymes, DNA damage, and apoptosis induction. For instance, a study by Hua et al. (2016) reported that 4-Thiazolidinone derivatives induce apoptosis in human breast cancer cells by activating the caspase-dependent pathway.
Biochemical And Physiological Effects
4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- has been shown to exhibit several biochemical and physiological effects. For instance, a study by Wang et al. (2016) reported that 4-Thiazolidinone derivatives exhibit potent antibacterial activity against Gram-positive and Gram-negative bacteria. Another study by Li et al. (2019) reported that 4-Thiazolidinone derivatives exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
The advantages of using 4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- in lab experiments include its ease of synthesis, low cost, and wide range of biological activities. However, one of the limitations of using 4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- in lab experiments is its low solubility in water, which may limit its use in aqueous systems.
Future Directions
There are several future directions for the research on 4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo-. One of the future directions is the synthesis of novel derivatives with improved biological activities. Another future direction is the investigation of the mechanism of action of 4-Thiazolidinone derivatives to better understand their biological activities. Additionally, the development of new synthetic methods for 4-Thiazolidinone derivatives may open up new avenues for their applications in various fields. Finally, the use of computational methods to design novel 4-Thiazolidinone derivatives may lead to the discovery of new compounds with potent biological activities.
Conclusion:
In conclusion, 4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- is a chemical compound that exhibits a wide range of biological activities. Its potential applications in medicinal chemistry, agrochemicals, and materials science have made it an attractive target for research. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- have been discussed in this paper. Further research on this compound may lead to the discovery of novel compounds with potent biological activities.
Synthesis Methods
The synthesis of 4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- involves the reaction between ethyl acetoacetate, 2-amino-3-methylthiazolidine, and carbon disulfide under basic conditions. The reaction yields a yellow solid that can be purified through recrystallization. The purity and yield of the product can be improved by optimizing the reaction conditions, such as temperature, solvent, and reaction time.
Scientific Research Applications
4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- has been extensively studied for its potential applications in medicinal chemistry. It exhibits a wide range of biological activities, including antimicrobial, antitumor, anti-inflammatory, and anticonvulsant properties. Several studies have reported the synthesis of novel derivatives of 4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- and their biological activities. For instance, a study by Zhang et al. (2017) reported the synthesis of 4-Thiazolidinone derivatives with potent antitumor activity against human lung cancer cells.
properties
CAS RN |
10505-45-0 |
|---|---|
Product Name |
4-Thiazolidinone, 3-ethyl-5-(3-methyl-2-thiazolidinylidene)-2-thioxo- |
Molecular Formula |
C9H12N2OS3 |
Molecular Weight |
260.4 g/mol |
IUPAC Name |
3-ethyl-5-(3-methyl-1,3-thiazolidin-2-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C9H12N2OS3/c1-3-11-7(12)6(15-9(11)13)8-10(2)4-5-14-8/h3-5H2,1-2H3 |
InChI Key |
LLNMOYQUPSTPAA-SOFGYWHQSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\2/N(CCS2)C)/SC1=S |
SMILES |
CCN1C(=O)C(=C2N(CCS2)C)SC1=S |
Canonical SMILES |
CCN1C(=O)C(=C2N(CCS2)C)SC1=S |
Other CAS RN |
10505-45-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






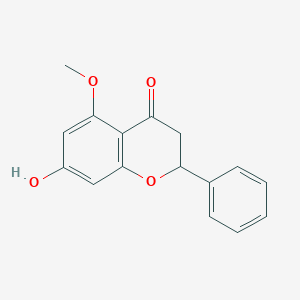


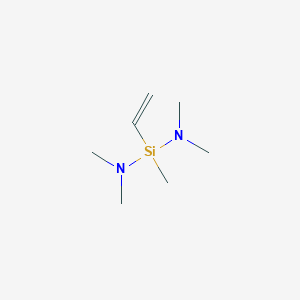

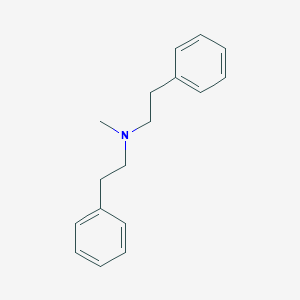
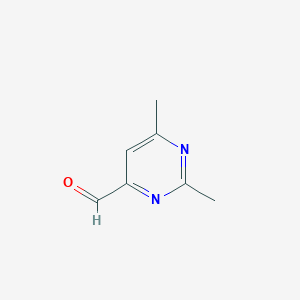
![Dodecanamide, N-[2-(sulfooxy)ethyl]-, monosodium salt](/img/structure/B85605.png)
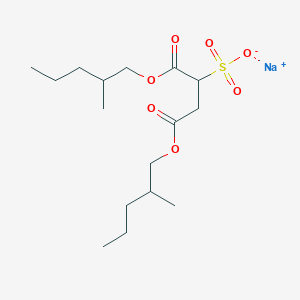
![1-[(diethylamino)methyl]-1H-indole-2,3-dione](/img/structure/B85608.png)
